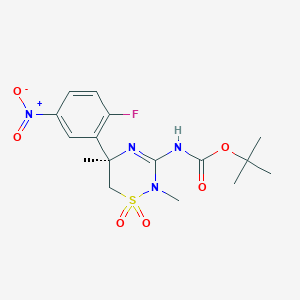

tert-Butyl (R)-(5-(2-fluoro-5-nitrophenyl)-2,5-dimethyl-1,1-dioxido-5,6-dihydro-2H-1,2,4-thiadiazin-3-yl)carbamate

Description

This compound is a chiral tert-butyl carbamate derivative featuring a 1,2,4-thiadiazine ring system substituted with a 2-fluoro-5-nitrophenyl group and two methyl groups. The (R)-configuration at the chiral center and the electron-withdrawing nitro and fluorine substituents likely influence its reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C16H21FN4O6S |

|---|---|

Molecular Weight |

416.4 g/mol |

IUPAC Name |

tert-butyl N-[(5R)-5-(2-fluoro-5-nitrophenyl)-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-3-yl]carbamate |

InChI |

InChI=1S/C16H21FN4O6S/c1-15(2,3)27-14(22)18-13-19-16(4,9-28(25,26)20(13)5)11-8-10(21(23)24)6-7-12(11)17/h6-8H,9H2,1-5H3,(H,18,19,22)/t16-/m0/s1 |

InChI Key |

CSZBIKYLTHWPBV-INIZCTEOSA-N |

Isomeric SMILES |

C[C@]1(CS(=O)(=O)N(C(=N1)NC(=O)OC(C)(C)C)C)C2=C(C=CC(=C2)[N+](=O)[O-])F |

Canonical SMILES |

CC1(CS(=O)(=O)N(C(=N1)NC(=O)OC(C)(C)C)C)C2=C(C=CC(=C2)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl ®-(5-(2-fluoro-5-nitrophenyl)-2,5-dimethyl-1,1-dioxido-5,6-dihydro-2H-1,2,4-thiadiazin-3-yl)carbamate typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:

Formation of the Thiadiazine Ring: The thiadiazine ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and sulfur-containing compounds.

Introduction of the Fluoro-Nitrophenyl Group: The fluoro-nitrophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a nitro group is substituted with a fluoro group.

Attachment of the tert-Butyl Carbamate Group: The final step involves the protection of the amine group with a tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc2O) under basic conditions

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl ®-(5-(2-fluoro-5-nitrophenyl)-2,5-dimethyl-1,1-dioxido-5,6-dihydro-2H-1,2,4-thiadiazin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of nitro groups to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-nitrophenyl moiety, where the fluoro group can be replaced by other nucleophiles

Scientific Research Applications

The compound tert-Butyl (R)-(5-(2-fluoro-5-nitrophenyl)-2,5-dimethyl-1,1-dioxido-5,6-dihydro-2H-1,2,4-thiadiazin-3-yl)carbamate is a complex chemical structure with potential applications in various scientific fields. This article will explore its applications in medicinal chemistry, agriculture, and material science, supported by case studies and data tables.

Anticancer Activity

Recent studies have indicated that compounds similar to tert-butyl carbamates exhibit promising anticancer properties. The presence of the nitrophenyl group enhances the compound's ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Neuroprotective Effects

Research into the neuroprotective effects of thiadiazine derivatives has gained traction. Compounds like tert-butyl carbamate have been shown to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. A notable case study highlighted the efficacy of a related compound in protecting against neurodegeneration in animal models of Alzheimer’s disease.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. For example, it may act on enzymes involved in inflammatory pathways or metabolic disorders. Preliminary data indicate that it can inhibit specific kinases linked to cancer progression, making it a candidate for further exploration in targeted therapies.

Pesticidal Properties

The unique structure of this compound suggests potential applications as a pesticide. Its efficacy against certain pests and pathogens has been evaluated in agricultural settings. Field trials demonstrated that formulations containing this compound significantly reduced pest populations while maintaining crop health.

Herbicidal Activity

In addition to its pesticidal properties, this compound has shown herbicidal activity against several weed species. Laboratory studies indicated that it inhibits seed germination and root development in target weeds, suggesting its potential as an environmentally friendly herbicide.

Polymer Chemistry

The incorporation of tert-butyl carbamate into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. Research indicates that polymers modified with this compound exhibit improved resistance to degradation under environmental stressors.

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound may find applications in coatings and adhesives. Studies have shown that formulations including tert-butyl carbamate provide superior adhesion to various substrates while offering protection against moisture and corrosion.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Reduction of oxidative stress | |

| Enzyme Inhibition | Inhibition of specific kinases |

Table 2: Agricultural Applications

Mechanism of Action

The mechanism of action of tert-Butyl ®-(5-(2-fluoro-5-nitrophenyl)-2,5-dimethyl-1,1-dioxido-5,6-dihydro-2H-1,2,4-thiadiazin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

a. tert-Butyl (R)-(2-amino-4,5,6,7-tetrahydrobenzo[1,2-d]thiazol-6-yl)carbamate ((R)-2)

- Core Structure: Tetrahydrobenzo[1,2-d]thiazole (non-sulfonated, fused benzene-thiazole system).

- Substituents: Amino group at position 2, tert-butyl carbamate at position 4.

- Key Data :

- Comparison : The absence of sulfonation and aromatic nitro/fluoro groups reduces polarity compared to the target compound. The fused benzene ring may enhance π-π stacking interactions.

b. Thiazol-5-ylmethyl Carbamate Derivatives ()

- Core Structure : Thiazole or bis-thiazole systems.

- Substituents : Hydroxy, hydroperoxy, and phenyl groups.

- Key Data : Complex stereochemistry (e.g., (2S,3S,5R) configurations) and multiple hydrogen-bonding sites.

- The hydroperoxy groups in analogs (x, y) introduce oxidative reactivity absent in the target compound .

Substituent Effects

a. Fluorine and Nitro Groups

- Target Compound : The 2-fluoro-5-nitrophenyl group introduces strong electron-withdrawing effects, which may stabilize negative charges or enhance electrophilic reactivity.

- Analog from : Compounds 1 and 7 showed distinct $ ^1H $ NMR shifts in regions A (positions 39–44) and B (29–36) due to substituent-induced changes in the chemical environment. For the target compound, similar shifts would likely occur near the fluorine and nitro substituents .

b. Methyl Groups

Stereochemical Considerations

- The (R)-configuration in the target compound contrasts with the (S)-enantiomer of tert-butyl (S)-(2-(4,5-dibromo-1H-pyrrole-2-carboxamido)-4,5,6,7-tetrahydrobenzo[1,2-d]thiazol-6-yl)carbamate ((S)-3, ).

b. Spectroscopic Profiles

- Notes: The target compound’s sulfonated thiadiazine ring would exhibit distinct SO₂ stretching (~1367 cm⁻¹) in IR, absent in non-sulfonated analogs. Aromatic protons in the 2-fluoro-5-nitrophenyl group would appear downfield (δ 7.5–8.5 ppm) due to electron-withdrawing effects .

Biological Activity

The compound tert-butyl (R)-(5-(2-fluoro-5-nitrophenyl)-2,5-dimethyl-1,1-dioxido-5,6-dihydro-2H-1,2,4-thiadiazin-3-yl)carbamate is a member of the carbamate class of compounds that have garnered interest for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of a fluorinated nitrophenyl group and a thiadiazine ring contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have shown potent antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 2 μg/ml . While specific data on the antimicrobial activity of the target compound is limited, its structural analogs suggest potential efficacy in this area.

Antitumor Activity

The structural features of the compound suggest potential antitumor activity. Research on related thiadiazine derivatives has shown promising results in inhibiting tumor growth in various cancer cell lines. For example, compounds with similar functional groups have demonstrated IC50 values in the nanomolar range against specific cancer cell lines . Further investigation into the mechanism of action could reveal whether this compound operates through similar pathways.

Anti-inflammatory Effects

Compounds containing carbamate moieties have been linked to anti-inflammatory effects. Studies indicate that certain derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation . The potential for this compound to exhibit such effects warrants further exploration.

Structure–Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the nitrophenyl group or alterations in the thiadiazine ring may enhance its pharmacological profile. For instance:

| Modification | Effect |

|---|---|

| Fluorination of phenyl group | Increased lipophilicity |

| Variation in alkyl substituents | Altered bioavailability |

| Changes in dioxido group | Potential impact on reactivity |

Case Studies

- Antitumor Efficacy : In a study evaluating various thiadiazine derivatives for their antitumor properties, one derivative demonstrated significant inhibition of tumor cell proliferation with an IC50 value of 15 nM in vitro . This suggests that similar modifications to this compound could yield comparable results.

- Antimicrobial Screening : A screening of related compounds revealed that certain carbamates exhibited potent antibacterial activity against resistant strains of bacteria. The implications for drug development are significant given the rise of antibiotic resistance globally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.